Propylhexedrine

Catalog No.
S600732
CAS No.
101-40-6
M.F
C10H21N
M. Wt
155.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylhexedrine

CAS Number

101-40-6

Product Name

Propylhexedrine

IUPAC Name

1-cyclohexyl-N-methylpropan-2-amine

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

InChI

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3

InChI Key

JCRIVQIOJSSCQD-UHFFFAOYSA-N

SMILES

CC(CC1CCCCC1)NC

Synonyms

Benzedrex, propylhexadrine, propylhexedrine, propylhexedrine hydrochloride, propylhexedrine hydrochloride, (S)-isomer

Canonical SMILES

CC(CC1CCCCC1)NC

Limited Scope of Research:

Propylhexedrine's primary use is as an over-the-counter nasal decongestant. Due to its potential for abuse and serious health risks associated with misuse, research on propylhexedrine is limited. Most scientific studies focus on its safety concerns and potential for addiction, rather than its therapeutic applications beyond nasal decongestion.

Focus on Safety and Misuse:

Several studies have investigated the dangers of propylhexedrine misuse, including:

  • Cardiovascular effects: Research suggests that propylhexedrine misuse can lead to heart problems like arrhythmias (irregular heartbeat) and hypertension (high blood pressure) PubMed.
  • Neurological effects: Studies have reported cases of psychosis, hallucinations, and other mental health problems associated with propylhexedrine abuse PubMed.
  • Addiction potential: While some research suggests propylhexedrine may have a lower potential for abuse than other stimulants, it can still lead to dependence and withdrawal symptoms upon cessation PubMed: .

Alternative Research Areas:

Despite the limitations, some ongoing research explores potential therapeutic applications of propylhexedrine beyond its intended use. These areas include:

  • Investigating its potential as a nasal decongestant alternative: Researchers are exploring propylhexedrine's potential as a substitute for other decongestants that can cause rebound congestion PubMed: .
  • Examining its effects on weight management: Limited research suggests propylhexedrine might suppress appetite, but further investigation is needed to determine its safety and efficacy for weight management PubMed.

Propylhexedrine is an alkylamine compound primarily used as a topical nasal decongestant, marketed under the brand name Benzedrex. Its chemical formula is C10H21NC_{10}H_{21}N, and it is classified as an alpha-adrenergic agonist. Propylhexedrine works by constricting blood vessels in the nasal passages, thereby reducing swelling and alleviating nasal congestion associated with conditions such as colds and allergies . The compound is a chiral molecule, existing as a racemic mixture with two isomers: (S)-propylhexedrine, which is believed to be the more biologically active form, and (R)-propylhexedrine, which has limited use .

At recommended doses, propylhexedrine acts as a topical nasal decongestant. It functions as an indirect-acting sympathomimetic amine, constricting blood vessels in the nasal passages to reduce swelling and ease congestion [].

In cases of misuse at higher doses, propylhexedrine can enter the central nervous system and act as a stimulant. Here, it likely increases the release of neurotransmitters like dopamine and norepinephrine, leading to effects such as increased alertness, wakefulness, and elevated heart rate [].

Propylhexedrine use, particularly at high doses or through non-recommended routes like ingestion, can lead to serious health risks. These include:

  • Increased heart rate and blood pressure: Can lead to heart attack or stroke [].
  • Psychosis and paranoia: Can cause hallucinations, delusions, and anxiety [].
  • Addiction and dependence: Regular misuse can lead to compulsive drug-seeking behavior [].
  • Tissue damage: Nasal congestion can worsen with prolonged use, and ingestion can damage the digestive system [].

Propylhexedrine undergoes various metabolic transformations in the body. Key reactions include:

  • N-Demethylation
  • C-Oxidation
  • N-Oxidation
  • Dehydrogenation
  • Hydrolysis

These processes yield several metabolites, including norpropylhexedrine and cyclohexylacetone, which may have distinct pharmacological effects .

Propylhexedrine acts primarily as an adrenergic agonist, stimulating alpha-adrenergic receptors to induce vasoconstriction in the nasal mucosa. At higher doses, it also functions as a norepinephrine and dopamine releasing agent in the central nervous system, mimicking the physiological effects of stress hormones like epinephrine, including increased heart rate and blood pressure . The compound has been associated with various adverse effects when misused, such as psychotic reactions and cardiovascular complications .

The synthesis of propylhexedrine can be achieved through several methods:

  • Catalytic Hydrogenation of Methamphetamine: This method involves modifying methamphetamine's structure by replacing its phenyl ring with a cyclohexyl group using Adams' catalyst.
  • Reductive Amination of Cyclohexylacetone: This involves forming an imine intermediate and reducing it over an aluminum-mercury amalgam in the presence of a hydrogen source .

Both methods highlight the structural modifications that differentiate propylhexedrine from its parent compounds.

Primarily, propylhexedrine is used for:

  • Nasal Decongestion: It provides temporary relief from nasal congestion due to colds or allergies.
  • Preoperative Use: It can reduce swelling in the nasal passages before surgical procedures.

Despite its therapeutic uses, propylhexedrine has gained notoriety for potential abuse, leading to significant health risks when used improperly .

Propylhexedrine exhibits significant interactions with other medications, particularly monoamine oxidase inhibitors (MAOIs), which can enhance sympathomimetic effects. Caution is advised when administering propylhexedrine alongside other sympathomimetics or stimulants due to the risk of hypertensive crises and other cardiovascular complications .

Propylhexedrine shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameStructure TypeMain UseUnique Feature
MethamphetaminePhenethylamineStimulantStronger central nervous system stimulant effects
AmphetaminePhenethylamineStimulantHistorically used in similar applications
CyclopentamineAlkylamineStimulantLess common; different ring structure
MethylhexanamineAlkylamineAthletic performance enhancerOften associated with dietary supplements
TuaminoheptaneAlkylamineStimulantLess well-known; similar mechanism of action

Propylhexedrine's unique cyclohexyl group distinguishes it from these compounds, affecting its pharmacological profile and potential for abuse .

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

155.167399674 g/mol

Monoisotopic Mass

155.167399674 g/mol

Boiling Point

205.0 °C

Heavy Atom Count

11

UNII

LQU92IU8LL

Related CAS

1007-33-6 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Drug Indication

It is used to provide temporary symptomatic relief of nasal congestion due to colds, allergies and allergic rhinitis.

Mechanism of Action

Propylhexidrine causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow. This inversion leads to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse. It also antagonizes the action of VMAT2, causing the release of more neurotransmitters.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

101-40-6
3595-11-7

Wikipedia

Propylhexedrine
Xylazine

Use Classification

Pharmaceuticals

Dates

Modify: 2024-04-14

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